
2,5-/2,7-/4,5-Dimethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-/2,7-/4,5-Dimethylphenanthrene are derivatives of phenanthrene, a polycyclic aromatic hydrocarbon. These compounds are characterized by the presence of methyl groups at specific positions on the phenanthrene ring system. The molecular formula for each of these compounds is C16H14, and they have a molecular weight of 206.2824 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-/2,7-/4,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. For instance, the Friedel-Crafts alkylation reaction can be employed, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production methods for these compounds are similar to laboratory synthesis but on a larger scale. The process involves the same Friedel-Crafts alkylation but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-/2,7-/4,5-Dimethylphenanthrene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Hydrogenation reactions can reduce the aromatic rings to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressures and temperatures.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation at temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Partially or fully hydrogenated phenanthrene derivatives.
Substitution: Nitro- and sulfonic acid-substituted phenanthrene derivatives.
Applications De Recherche Scientifique
2,5-/2,7-/4,5-Dimethylphenanthrene have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for their potential use in drug development and as probes for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-/2,7-/4,5-Dimethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These compounds can intercalate into DNA, affecting its replication and transcription. They may also inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include oxidative stress and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 4,5-Dimethylphenanthrene
- 1,12-Dimethylbenzo[c]phenanthrene
- 1,14-Dimethyldibenzo[c,g]phenanthrene
- Octamethylnaphthalene
- Decaphenylanthracene
Uniqueness
2,5-/2,7-/4,5-Dimethylphenanthrene are unique due to the specific positions of the methyl groups on the phenanthrene ring, which influence their chemical reactivity and physical properties. The steric interactions between the methyl groups can cause the aromatic system to twist out of planarity, affecting their behavior in chemical reactions and interactions with biological molecules .
Propriétés
Formule moléculaire |
C48H42 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2,5-dimethylphenanthrene;2,7-dimethylphenanthrene;4,5-dimethylphenanthrene |
InChI |
InChI=1S/3C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15;1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3*3-10H,1-2H3 |
Clé InChI |
LAPWUNLRSNSKNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C.CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C.CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


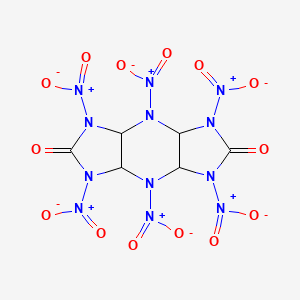

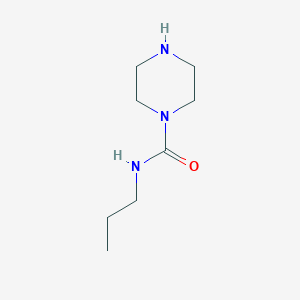



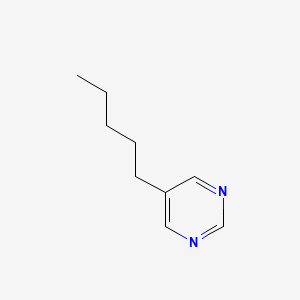
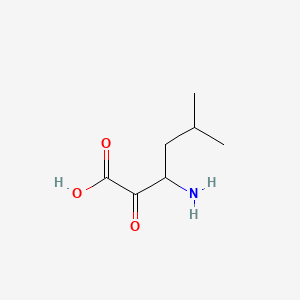
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


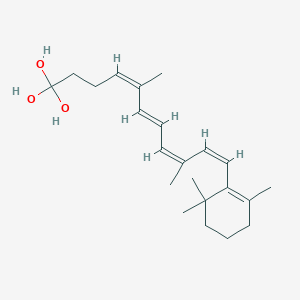
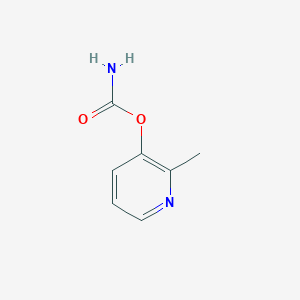
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
